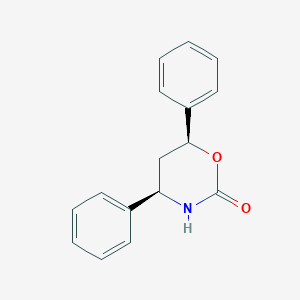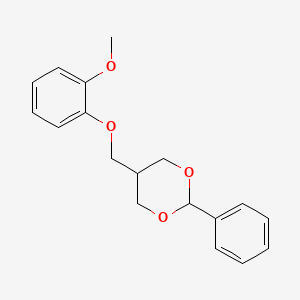![molecular formula C11H11ClO B14402035 Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- CAS No. 84814-02-8](/img/structure/B14402035.png)
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butynyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- typically involves the reaction of 1-chloro-2-methylbenzene with 4-chloro-2-butyne in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, base, and reaction temperature are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with halogens or hydrogen.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Addition Reactions: Products include alkanes or alkenes depending on the degree of hydrogenation.
Oxidation Reactions: Products include ketones or carboxylic acids.
Applications De Recherche Scientifique
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as an electrophile, facilitating the formation of new chemical bonds. The benzene ring can participate in aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but with different substituents.
Benzene, 1-butynyl-: Contains a butynyl group but lacks the chlorine substituent.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a butynyl group.
Uniqueness
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is unique due to the presence of both a 4-chloro-2-butynyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84814-02-8 |
|---|---|
Formule moléculaire |
C11H11ClO |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
1-(4-chlorobut-2-ynoxy)-2-methylbenzene |
InChI |
InChI=1S/C11H11ClO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,8-9H2,1H3 |
Clé InChI |
JWOMRJUXDXNXHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
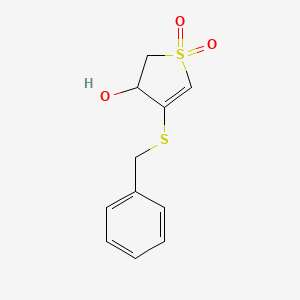
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)

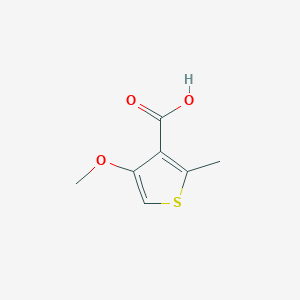

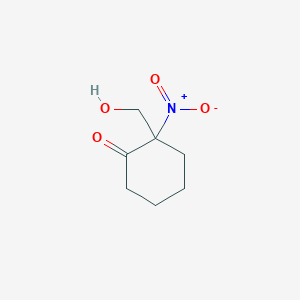
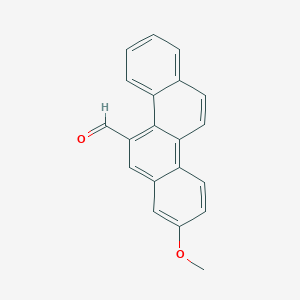
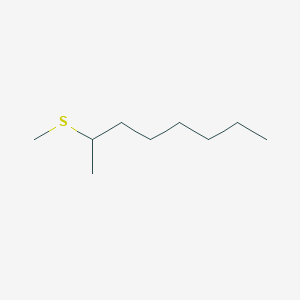
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
